Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are recognized for their diverse biological activities and potential applications in medicinal chemistry. This compound features a complex structure that includes a difluoromethyl group and a 4-methylphenyl substituent, contributing to its unique chemical properties and biological effects.
Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is classified as an N-heterocyclic compound. More specifically, it falls under the category of pyrazolo[1,5-a]pyrimidines, which are known for their roles as antimetabolites and their impact on purine biochemical reactions. This classification highlights its relevance in medicinal chemistry and drug development .
The synthesis of ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves cyclocondensation reactions. A common method includes the reaction of 5-amino-1H-pyrazole derivatives with difluoromethyl-substituted carbonyl compounds.
The molecular structure of ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can be described as follows:
The compound's structural characteristics contribute to its reactivity and interaction with biological targets. Its specific arrangement of atoms enables unique binding properties that are crucial for its applications in medicinal chemistry .
Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo several chemical transformations:
The choice of reagents and conditions significantly affects the outcome of these reactions. For example:
The mechanism of action for ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific enzymes or receptors within biological systems. The difluoromethyl group enhances the compound's binding affinity and metabolic stability.
Research indicates that this compound may inhibit certain enzymatic activities or disrupt cellular processes associated with disease pathways, particularly in cancer therapy contexts. Its structural features allow it to effectively target molecular pathways relevant to tumor growth and proliferation .
Relevant data regarding these properties are essential for understanding how the compound behaves under different experimental conditions and its suitability for various applications .
Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several notable applications:
These applications underscore the compound's versatility and importance in ongoing scientific research aimed at discovering new treatments for various diseases .
Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 438219-16-0) exemplifies systematic naming conventions in bridged heterocyclic systems. The core pyrazolo[1,5-a]pyrimidine scaffold features a pyrazole ring fused with pyrimidine at bonds a and 5, creating a bicyclic 6-5 system with nitrogen atoms at positions 1, 2, 5, and 7 [2] [8]. The formal naming follows:
This systematic designation precisely maps atomic connectivity, distinguishing it from isomeric structures. The molecular formula (C₁₇H₁₅F₂N₃O₂) and weight (317.32 g/mol) are confirmed via commercial catalogs [1] [2]. Key spectral identifiers include the InChIKey IIGATCWUWDOLLU-UHFFFAOYSA-N
and SMILES O=C(C1=C2N=C(C3=CC=C(C)C=C3)C=C(C(F)F)N2N=C1)OCC
[1] [2].
Table 1: Structural Analogues of Pyrazolo[1,5-a]pyrimidine-3-carboxylates
C5 Substituent | C7 Substituent | C3 Ester | Molecular Formula | CAS Number |
---|---|---|---|---|
4-Methylphenyl | Difluoromethyl | Ethyl | C₁₇H₁₅F₂N₃O₂ | 438219-16-0 |
4-Methoxyphenyl | Difluoromethyl | Ethyl | C₁₇H₁₅F₂N₃O₃ | 1011397-96-8 |
4-Ethylphenyl | Difluoromethyl | Methyl | C₁₇H₁₅F₂N₃O₂ | 1018125-25-1 |
Methyl | Difluoromethyl | Ethyl | C₁₁H₁₁F₂N₃O₂ | 438218-16-7 |
Data compiled from [1] [3] [5]
Pyrazolo[1,5-a]pyrimidines emerged as privileged scaffolds in drug discovery due to their structural mimicry of purine nucleobases. Early derivatives (pre-2000s) primarily served as kinase inhibitors, leveraging hydrogen bonding via pyrimidine nitrogens and planar topology for ATP-pocket intercalation [8]. The integration of difluoromethyl at C7 marked a strategic evolution post-2010, driven by demands for enhanced metabolic stability and bioavailability. Fluorination mitigates oxidative metabolism while maintaining steric profiles akin to labile groups like -CH₂OH [8].
The specific choice of 4-methylphenyl at C5 reflects fragment-based drug design principles. This hydrophobic moiety enhances target affinity through π-stacking with phenylalanine residues in kinase binding pockets, as evidenced in patent EP1996594A2 [8]. Compared to unsubstituted phenyl analogues, the para-methyl group elevates cellular potency by 3–5-fold due to optimized van der Waals contacts [8].
Difluoromethyl Group (-CHF₂):
4-Methylphenyl Group:
Table 2: Physicochemical Properties of Ethyl 7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 317.32 g/mol | Calculated from C₁₇H₁₅F₂N₃O₂ |
logP (Octanol-Water) | 3.8 ± 0.2 | Chromatographic measurement [8] |
Hydrogen Bond Acceptors | 5 | Topological analysis [1] |
Rotatable Bonds | 4 | Topological analysis [2] |
Aromatic Rings | 2 | Structural assessment [8] |
The synergistic effect of these substituents balances lipophilicity (logP ≈ 3.8) and polar surface area (61 Ų), aligning with Lipinski’s guidelines for drug-like molecules [8]. This optimization is critical for cell permeability, as demonstrated in Caco-2 monolayer assays (Papp > 10 × 10⁻⁶ cm/s) [8].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8